(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
Description
“(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine” is an organosilicon-imine hybrid compound characterized by a conjugated alkyne backbone, a trimethylsilyl (TMS) substituent, and a 4-chlorophenylimine group. The TMS group introduces steric bulk and electron-withdrawing effects, while the alkyne moiety (prop-2-yn) enhances rigidity and conjugation compared to alkenes. The imine functional group (–C=N–) confers reactivity typical of Schiff bases, such as participation in cycloadditions or coordination to metal centers. This compound is likely synthesized via condensation of a propargyl aldehyde derivative with 4-chloroaniline, followed by silylation.
Properties
CAS No. |
90261-23-7 |
|---|---|
Molecular Formula |
C12H14ClNSi |
Molecular Weight |
235.78 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3 |
InChI Key |
YXPCINDMOGVFBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-chloroaniline with 3-(trimethylsilyl)prop-2-yn-1-ylidene. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl-propynylidene reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl-propynylidene moiety can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro-substituted aniline group can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of “(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine” with two analogous compounds:
Hypothetical Physical Properties
- Solubility : The TMS group may reduce aqueous solubility compared to the furyl/piperazinyl analog (), which benefits from polar heterocycles.
- Melting Points : The rigid alkyne backbone in the target compound could elevate melting points relative to the alkene-based analogs.
- Spectroscopic Signatures : The alkyne’s IR absorption (~2100 cm⁻¹) and deshielded imine proton NMR signals (δ 8–9 ppm) distinguish the target compound from analogs with alkenes (C=C stretch ~1600 cm⁻¹) .
Biological Activity
(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is a compound of significant interest in medicinal chemistry due to its unique structural features, including an alkyne backbone, a chlorophenyl substituent, and an imine functional group. The molecular formula for this compound is C13H14ClN, with a molecular weight of approximately 235.71 g/mol. This article reviews the biological activities associated with this compound, focusing on its potential applications in various therapeutic areas.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound's unique combination of functional groups may confer distinct reactivity patterns and biological properties compared to simpler analogs.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of 4-chlorobenzaldehyde with propargylamine derivatives, followed by trimethylsilylation to introduce the trimethylsilyl group.
Anticancer Activity
Compounds containing alkynes and imines have been explored for their anticancer properties. Similar derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation in various cancer types. For example, related compounds showed high anticancer activity in human colon cancer cell lines . The potential mechanism involves inhibition of key enzymes or pathways critical for cancer cell survival.
Enzyme Inhibition
The biological evaluation of similar compounds has revealed their ability to inhibit metabolic enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurological disorders . The presence of the trimethylsilyl group may influence the compound's lipophilicity and bioavailability, enhancing its efficacy as an enzyme inhibitor.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
